molecular formula C26H18N2O5 B1667329 2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid CAS No. 136451-58-6

2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid

Cat. No. B1667329
CAS RN: 136451-58-6
M. Wt: 399.4 g/mol
InChI Key: DSRSEEYZGWTODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMY-42393 is orally active and selective platelet aggregation inhibitor. BMY-42393 is also a prostacyclin partial agonist that inhibited ADP, collagen and thrombin-induced platelet aggregation (IC50 range 0.3 - 2.0 microM). BMY-42393 stimulated platelet adenylate cyclase activity (EC50 = 25 nM). Platelets treated with BMY 42393 showed an elevation of cAMP levels and activation of cAMP-dependent protein kinase. BMY 42393 also inhibited thrombin-induced elevation of intracellular free calcium. BMY 42393 competed for radiolabeled iloprost and PGE1 binding to platelet membranes (IC50;  170 nM and 130 nM, respectively).

Scientific Research Applications

Prostacyclin Mimetic Properties

2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid has been studied for its role as a non-prostanoid prostacyclin (PGI2) mimetic. This compound, along with its derivatives, has demonstrated potential in inhibiting ADP-induced aggregation of human platelets in vitro. This inhibition is a key factor in the potential anti-thrombotic properties of the compound, relevant in the context of cardiovascular diseases and thrombosis prevention (Meanwell et al., 1994). Substitution and modification of its structure have been explored to enhance its potency as an inhibitor of human platelet aggregation, with some derivatives showing significantly higher potency than the parent compound (Meanwell et al., 1992).

Effects on Platelet Aggregation and Adenylyl Cyclase

Further studies indicate that derivatives of this compound, such as BMY 45778, not only inhibit platelet aggregation but also activate adenylyl cyclase and elevate cAMP levels in platelets, suggesting its role as a partial agonist at the IP receptor. These properties are crucial for its potential application in platelet-related disorders (Seiler et al., 1997).

Differentiation of Neuronal and Neutrophil IP Receptors

Research on prostacyclin mimetics like BMY 45778 and BMY 42393 has contributed to distinguishing between neuronal and neutrophil IP receptors. This differentiation is vital in understanding the varied physiological roles of these receptors and can inform the development of targeted therapies for conditions involving these receptors (Wise et al., 1995).

Potential as an Antioxidant

Outside of its role as a prostacyclin mimetic, research has explored the antioxidant properties of compounds like 4,5-Diphenyl-2-oxazolyl, a component of 2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid. These studies contribute to a broader understanding of the compound's potential in combating oxidative stress-related diseases (Zhang et al., 2009).

properties

CAS RN

136451-58-6

Product Name

2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid

Molecular Formula

C26H18N2O5

Molecular Weight

399.4 g/mol

IUPAC Name

2-[3-[2-(4,5-diphenyl-1,3-oxazol-2-yl)ethyl]phenoxy]acetic acid

InChI

InChI=1S/C25H21NO4/c27-23(28)17-29-21-13-7-8-18(16-21)14-15-22-26-24(19-9-3-1-4-10-19)25(30-22)20-11-5-2-6-12-20/h1-13,16H,14-15,17H2,(H,27,28)

InChI Key

DSRSEEYZGWTODH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC3=CC(=CC=C3)OCC(=O)O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)C3=C(OC=N3)C4=CC(=CC=C4)OCC(=O)O)C5=CC=CC=C5

Appearance

Solid powder

Other CAS RN

136451-58-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(3-(4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl)phenoxy)acetic acid
BMY 45778
BMY-45778

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 3
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 4
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 5
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.